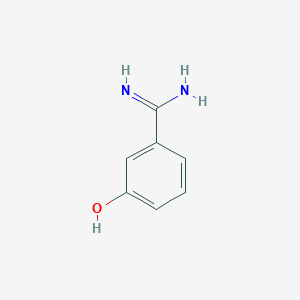

3-Hydroxybenzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxybenzimidamide, also known as N’-Hydroxybenzimidamide, is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of N’-Hydroxybenzimidamide involves the use of ammonia and hydrogen in methanol at 50℃ . Another method involves the use of secondary amides or intermediate amides through Ph3P–I2-mediated dehydrative condensation .

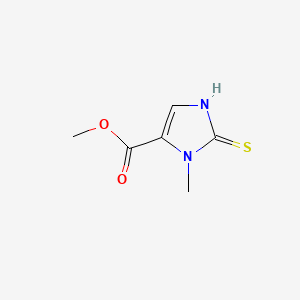

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzimidamide consists of 10 heavy atoms and 6 aromatic heavy atoms . It has 1 rotatable bond, 2 hydrogen bond acceptors, and 2 hydrogen bond donors .

Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxybenzimidamide include the formation of 1,2,4-oxadiazolones via base-mediated carbonylative cyclization with 1,1′-carbonyldiimidazole . Another reaction involves the use of ammonia and hydrogen in methanol at 50℃ .

Physical And Chemical Properties Analysis

3-Hydroxybenzimidamide is a solid compound . It has a boiling point of 307.4±25.0 C at 760 mmHg and a melting point of 77C . The compound is soluble, with a solubility of 4.06 mg/ml .

科学的研究の応用

Supramolecular Organic Frameworks (SOFs)

3-Hydroxybenzimidamide has been used in the creation of Hybrid 2D Supramolecular Organic Frameworks (SOFs) . These SOFs are assembled by the cooperative action of hydrogen and halogen bonding, and π⋯π stacking interactions . The self-assembled 3-Hydroxybenzimidamide divides the space between the 2D SOF layers into infinite hollow tunnels incorporating solvent molecules .

Synthesis of Isomers

The compound has been used in the synthesis of cis- and trans-isomers of 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid . This was achieved by the reaction of 3,4-dichloro-N ′-hydroxybenzimidamide and cis-1,2,3,6-tetrahydrophthalic anhydride .

Precursor for Other Compounds

3-Hydroxybenzimidamide is highly reactive and can be used as a precursor for the synthesis of other compounds . For example, it can be synthesized through the reaction of 4-fluoro-1,2-phenylenediamine with hydroxylamine-O-sulfonic acid or the reaction of 4-Fluoro-1,2-phenylenediamine with chloroacetyl chloride followed by hydrolysis.

Analytical Methods

Drug Discovery

3-Hydroxybenzimidamide has potential applications in drug discovery . Current research is focused on its potential anticancer and antibacterial properties.

Material Science Research

The compound is also being explored for its application in material science research . It’s being used in the synthesis of new compounds derived from it.

Safety and Hazards

作用機序

Target of Action

3-Hydroxybenzimidamide is a compound that has been found to interact with DNA . The primary targets of this compound are DNA molecules, specifically the minor groove of the DNA helix . The benzimidazole ring system of the compound promotes its steric compatibility with DNA minor groove binding and hydrogen bonding .

Mode of Action

The compound interacts with its targets by binding to the minor groove of the DNA helix . This binding can influence the site selectivity of the compound, allowing it to have specific interactions with certain regions of the DNA

Biochemical Pathways

It is known that compounds with a benzimidazole ring system, like 3-hydroxybenzimidamide, can influence various biological processes due to their ability to bind to dna

Pharmacokinetics

It is known that the compound has a molecular weight of 13615 , which may influence its bioavailability and pharmacokinetic behavior

Result of Action

Given its ability to bind to DNA, it is likely that the compound could influence gene expression and other DNA-dependent cellular processes

特性

IUPAC Name |

3-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXWFZZYKNVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388616 |

Source

|

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzimidamide | |

CAS RN |

24722-35-8 |

Source

|

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)